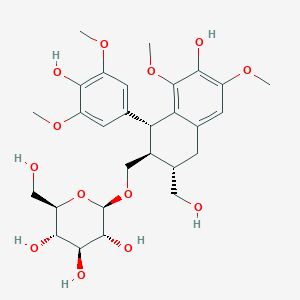

(-)-Lyoniresinol 9'-O-glucósido

Descripción general

Descripción

(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Cordiera sessilis, Betula pendula, and other organisms with data available.

Aplicaciones Científicas De Investigación

Producción de alto rendimiento a partir de cáscara de linaza

Este compuesto se ha utilizado en la producción de alto rendimiento de secoisolariciresinol diglucósido (SDG) a partir de cáscara de linaza . El proceso de extracción implica el uso de hidróxido de amonio alcohólico para hidrolizar y extraer directamente el SDG de la cáscara de linaza en una reacción de una sola olla .

Actividades farmacológicas

El compuesto se ha asociado con varias actividades farmacológicas. Éstas incluyen efectos anticancerígenos, antioxidantes, antidiabéticos y reductores del colesterol . También se ha relacionado con la prevención de la osteoporosis posmenopáusica, la protección de las células miocárdicas contra la apoptosis y la inhibición del crecimiento de células tumorales de melanoma, cáncer de colon y cáncer de mama .

Aislamiento de Viola Tianshanica Maxim

El compuesto se ha aislado de la planta entera de Viola tianshanica Maxim . Este es el primer informe del aislamiento de un esqueleto de lignano del género Viola .

No citotoxicidad

El compuesto no exhibió citotoxicidad significativa contra las células de cáncer gástrico humano Ags o las células de cáncer de hígado HepG2 .

Uso en medicina tradicional

El compuesto se ha utilizado en la medicina tradicional uigur como un agente antifebril y desintoxicante para el tratamiento de la fiebre, el dolor de cabeza, la faringalgia e infecciones piógenas agudas como forúnculos, forúnculos y carbunclos .

Actividades antiinflamatorias, antibacterianas y antioxidantes

Estudios farmacológicos modernos han demostrado que los extractos de V. tianshanica, que contienen este compuesto, tienen actividades antiinflamatorias, antibacterianas y antioxidantes .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O13/c1-36-16-7-13(8-17(37-2)22(16)31)20-15(11-40-28-26(35)25(34)23(32)19(10-30)41-28)14(9-29)5-12-6-18(38-3)24(33)27(39-4)21(12)20/h6-8,14-15,19-20,23,25-26,28-35H,5,9-11H2,1-4H3/t14-,15-,19-,20+,23-,25+,26-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQRNPDHSJDAGV-UGJKOEBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

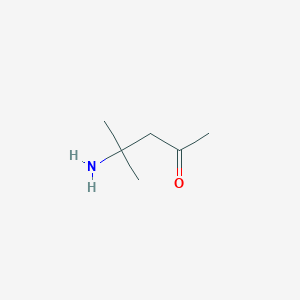

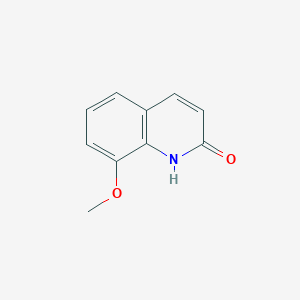

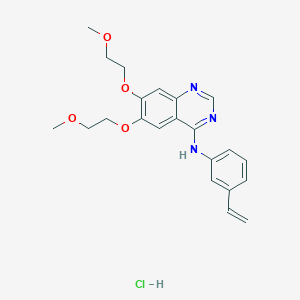

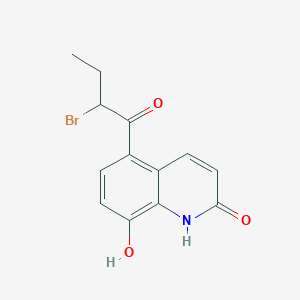

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of identifying (+)-lyoniresinol 9′-O-glucoside as a major component of Mousouchiku extract?

A1: Identifying (+)-lyoniresinol 9′-O-glucoside as a major component of Mousouchiku extract [] is significant for several reasons. First, it helps establish standardized specifications for this food additive, ensuring consistent quality and safety. Second, it paves the way for further research into the potential health benefits and applications of this compound.

Q2: The research mentions that Betulinic acid, tachioside, and 1,2-dilinolenin showed significant melanin synthesis inhibition. What are the potential applications of this finding?

A2: The discovery that Betulinic acid, tachioside, and 1,2-dilinolenin can inhibit melanin synthesis [] has promising implications for developing cosmetic and therapeutic agents for hyperpigmentation disorders. Further research can explore their efficacy, safety, and mechanisms of action for potential use in skin-lightening products or treatments for conditions like melasma.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)

![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)